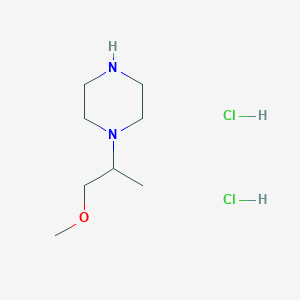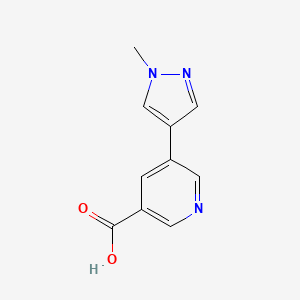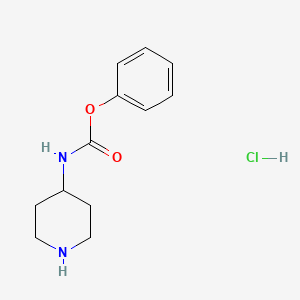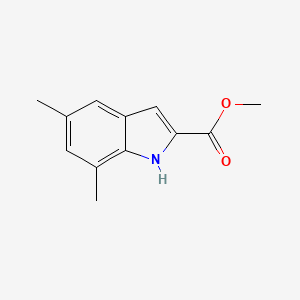
methyl 5,7-dimethyl-1H-indole-2-carboxylate
Descripción general
Descripción
“Methyl 5,7-dimethyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 1158249-28-5 . It has a molecular weight of 203.24 . The IUPAC name for this compound is methyl 5,7-dimethyl-1H-indole-2-carboxylate .
Molecular Structure Analysis
The InChI code for “methyl 5,7-dimethyl-1H-indole-2-carboxylate” is 1S/C12H13NO2/c1-7-4-8 (2)11-9 (5-7)6-10 (13-11)12 (14)15-3/h4-6,13H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 5,7-dimethyl-1H-indole-2-carboxylate” include a molecular weight of 203.24 . More specific properties such as melting point, boiling point, and density are not available in the current data.Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- Indole derivatives are biologically active compounds used for the treatment of various disorders in the human body .
- They have attracted increasing attention in recent years due to their role in cell biology .
- They show various biologically vital properties and are used in the treatment of cancer cells, microbes, etc .
- The methods of application or experimental procedures vary widely depending on the specific use case and are often proprietary information of pharmaceutical companies .
- The outcomes of these applications are usually measured in terms of their efficacy in treating the targeted disorders .
-
Synthesis of Alkaloids
-
Agricultural Research
- Indoles play a crucial role in controlling intestinal barrier efficacy and can either decrease the early immune response to bacterial elicitors or trigger induced systemic resistance .
- The methods of application or experimental procedures involve the use of indoles in various agricultural practices .
- The outcomes of these applications are usually measured in terms of their impact on crop yield and resistance to pests .
-
Biosynthesis of Inhibitors of Protein Kinases
-
Preparation of Diphenylsulfonium Ylides
-
Synthesis of Indirubin Derivatives
-
Inhibitor of Botulinum Neurotoxin
-
ITK Inhibitors
-
Antibacterial Agents
-
CB2 Cannabinoid Receptor Ligands
-
Inhibitors of Hepatitis C Virus NS5B Polymerase
-
Inhibitors with Histamine H1-Blocking Activity
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5,7-dimethyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-8(2)11-9(5-7)6-10(13-11)12(14)15-3/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXOKIHPWIJXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5,7-dimethyl-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



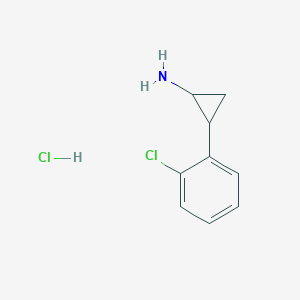
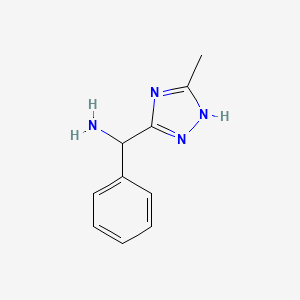
![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1424878.png)
![2-chloro-N-[(3-propoxyphenyl)methyl]acetamide](/img/structure/B1424879.png)
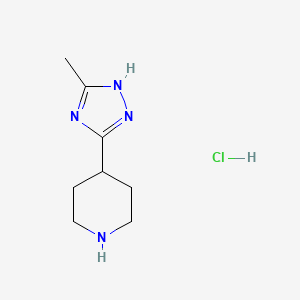
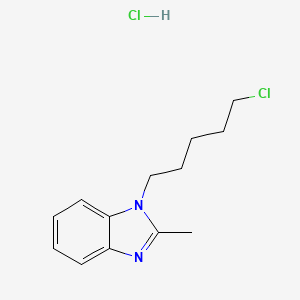
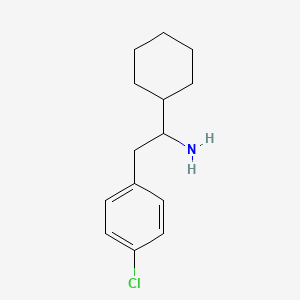
![2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride](/img/structure/B1424889.png)
![4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B1424890.png)
![1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1424891.png)
![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1424893.png)
